molecular formula C9H11NS B14596136 Benzaldehyde S-ethylthioxime CAS No. 61076-37-7

Benzaldehyde S-ethylthioxime

Cat. No.: B14596136
CAS No.: 61076-37-7
M. Wt: 165.26 g/mol
InChI Key: RJILZRVIPJKDMC-UHFFFAOYSA-N
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Description

Oximes are typically synthesized via condensation of carbonyl compounds (e.g., aldehydes or ketones) with hydroxylamine or substituted hydroxylamines . For example, benzaldoxime (C₇H₇NO, MW: 121.14 g/mol) is synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of sodium hydroxide .

Properties

CAS No.

61076-37-7

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-ethylsulfanyl-1-phenylmethanimine

InChI

InChI=1S/C9H11NS/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

RJILZRVIPJKDMC-UHFFFAOYSA-N

Canonical SMILES

CCSN=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde S-ethylthioxime typically involves the reaction of benzaldehyde with S-ethylthiohydroxylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{HSCH}_2\text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}=N\text{OH} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde S-ethylthioxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted oximes.

Scientific Research Applications

Benzaldehyde S-ethylthioxime has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde S-ethylthioxime involves its interaction with cellular macromolecules. The oxime group can form Schiff bases with free amino groups of proteins, leading to the formation of stable adducts. This interaction can affect various cellular pathways and molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Benzaldehyde Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Characteristics References
Benzaldoxime C₇H₇NO 121.14 Synthesized from benzaldehyde + hydroxylamine; exists as (E)- and (Z)-isomers.
Benzaldehyde O-methyloxime C₈H₉NO 135.16 Methyl-substituted oxime; stabilized by conjugation with aromatic ring.
Benzaldehyde C₇H₆O 106.12 Parent aldehyde; reduced to benzyl alcohol (93% yield) under EDAB conditions.
Acetophenone C₈H₈O 120.15 Ketone analog; reduced to 1-phenylethanol (68% yield) under EDAB conditions.
Cinnamic aldehyde C₉H₈O 132.16 α,β-unsaturated aldehyde; reduced to cinnamic alcohol (100% yield, unsaturated).

Key Comparisons

Reactivity in Reduction Reactions: Aldehydes vs. Ketones: Benzaldehyde is reduced to benzyl alcohol with 93% yield under EDAB conditions, while acetophenone (a ketone) yields 68% 1-phenylethanol. This aligns with the general trend that aldehydes are more reactive than ketones due to lower steric hindrance and higher electrophilicity . α,β-Unsaturated Systems: Cinnamic aldehyde retains its double bond during reduction, likely due to conjugation stabilization, whereas cyclohex-2-enone (an α,β-unsaturated ketone) produces a mixture of saturated and unsaturated alcohols .

Chromatographic Behavior :

  • Benzaldehyde and methylbenzoate show similar retention on ODS and Deltabond-CSC columns, with capacity factors (k') of ~1.1 and ~1.0, respectively. This suggests comparable polar interactions with stationary phases despite structural differences .

Aromatic Volatility and Applications :

  • Benzaldehyde is a common volatile organic compound (VOC) in food systems (e.g., sourdough bread) and botanical sources (e.g., oak mistletoe), contributing to sweet, floral, or almond-like aromas .
  • Oximes like benzaldoxime are less volatile due to hydrogen bonding but may serve as intermediates in agrochemical or pharmaceutical synthesis .

Structural and Stability Differences: Oximes vs. Isomerism: (E)-Benzaldoxime (syn-configuration) is more stable than the (Z)-isomer due to minimized steric clashes between the phenyl group and hydroxylamine .

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